tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 11-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKDDPKGGLFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 7-formyl-3-oxa-9-azaspiro[55]undecane-9-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and scalability.
Chemical Reactions Analysis
tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group and spirocyclic structure may play a role in its binding affinity and activity within biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Functional Groups :
- The 7-formyl group in the target compound distinguishes it from analogs with methyl (e.g., ), hydroxy (e.g., ), or keto (e.g., ) substituents. This aldehyde group increases reactivity, making the compound a candidate for conjugation or further derivatization.
- The 3-oxa-9-aza configuration contrasts with diaza (e.g., ) or mixed heteroatom systems, influencing electronic properties and hydrogen-bonding capacity .
Physicochemical Properties :
- Solubility : The formyl group may reduce solubility in apolar solvents compared to methyl-substituted analogs but enhance water solubility relative to tert-butyl-dominated structures .
- Bioavailability : Analogs with hydroxy groups (e.g., ) show moderate bioavailability scores (0.55), suggesting the target compound’s formyl group could improve membrane permeability.
Synthetic Routes :
- Many spirocyclic analogs are synthesized via Pd-catalyzed cyclizations (e.g., Heck reactions in ) or FCC purification (e.g., ). The formyl group in the target compound may require protective strategies during synthesis to prevent oxidation or side reactions.
Biological Activity: Analogs like tert-Butyl 4-[(E)-4-boronophenyl] derivatives (e.g., ) are used in diabetes drug candidates, while diaza-spiro compounds (e.g., ) act as METTL3 inhibitors.
Biological Activity
Tert-butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound, with the molecular formula C15H25NO4, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Despite limited literature specifically addressing its biological activity, compounds with similar structural features often exhibit significant pharmacological properties. This article aims to explore the biological activity of this compound, drawing on available research findings, structural comparisons, and potential applications.
Molecular Structure
The molecular structure of this compound includes a tert-butyl group and an aldehyde functional group at the 7-position. The presence of these functional groups enhances its reactivity and potential for various chemical transformations.
Molecular Formula: C15H25NO4
Molecular Weight: Approximately 281.39 g/mol
SMILES: CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C=O
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 284.18562 | 167.4 |
| [M+Na]+ | 306.16756 | 175.7 |
| [M+NH4]+ | 301.21216 | 174.9 |
| [M+K]+ | 322.14150 | 170.0 |
| [M-H]- | 282.17106 | 168.8 |
Biological Activity Overview
While specific studies on the biological activity of this compound are scarce, compounds with similar structural characteristics have shown various biological activities:
- Antimicrobial Properties : Compounds with spirocyclic structures have been reported to exhibit antimicrobial effects, making them potential candidates for antibiotic development.
- Anticancer Activity : Some derivatives of spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could possess similar properties.
- Neuroactive Effects : The presence of nitrogen in the spirocyclic structure may influence neuroactivity, potentially interacting with neurotransmitter systems.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is insightful.
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | Hydroxy group instead of formyl | Potentially different reactivity due to hydroxyl group |
| Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate | Hydroxymethyl group | May exhibit different biological activity |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Oxo group instead of formyl | Different oxidation state may alter reactivity |
Case Study: Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for moderate to high yields depending on reaction conditions. The reactivity studies focus on its interactions with biological targets or other chemical species, which are crucial for understanding how this compound behaves in biological systems.
Future Research Directions
Further studies are necessary to elucidate the specific biological activities of this compound, including:
- In vitro and In vivo Studies : Conducting experiments to assess antimicrobial, anticancer, and neuroactive properties.
- Mechanistic Studies : Investigating the mechanisms by which this compound interacts with biological targets.
- Structure–Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
